2,4-Hexadienal

Catalog No.
S586814
CAS No.
142-83-6
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Hexadienal

CAS Number

142-83-6

Product Name

2,4-Hexadienal

IUPAC Name

(2E,4E)-hexa-2,4-dienal

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+

InChI Key

BATOPAZDIZEVQF-MQQKCMAXSA-N

SMILES

CC=CC=CC=O

Solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/
Slightly soluble in water; miscible in oils
soluble (in ethanol)

Synonyms

2,4-hexadienal, 2,4-hexadienal, (E,E)-isomer, 2,4-hexadienal, (E,Z)-isomer

Canonical SMILES

CC=CC=CC=O

Isomeric SMILES

C/C=C/C=C/C=O

Occurrence and Detection:

  • Natural product: 2,4-Hexadienal is found naturally in various fruits and vegetables, including tomatoes, kiwifruit, mangoes, and potatoes [Source: National Institutes of Health (.gov) ]. It is also emitted by plants as a response to damage [Source: National Institutes of Health (.gov) ].
  • Environmental pollutant: 2,4-Hexadienal can be formed in the atmosphere through the breakdown of other chemicals [Source: National Institutes of Health (.gov) ].

Chemical properties and applications:

  • Organic synthesis: Due to its reactive nature, 2,4-Hexadienal is used as a building block in the synthesis of various organic compounds [Source: Fisher Scientific ].
  • Food science: In controlled amounts, 2,4-Hexadienal is sometimes used as a flavoring agent in food [Source: Fisher Scientific ].

Safety and ongoing research:

  • Toxicity studies: Studies have investigated the potential toxicity of 2,4-Hexadienal, and some findings suggest potential carcinogenicity in animals at high doses [Source: National Institutes of Health (.gov) ]. More research is ongoing to fully understand its potential health effects.

2,4-Hexadienal is an organic compound characterized by its molecular formula C6H8OC_6H_8O. It is a straight-chain aldehyde with two double bonds located at the 2 and 4 positions, making it a member of the class of compounds known as unsaturated aldehydes. The compound exists primarily in the trans,trans configuration, although it can also present in cis,trans forms. 2,4-Hexadienal is notable for its direct-acting alkylating properties, which enable it to form DNA adducts both in vivo and in vitro, leading to potential mutagenic effects .

  • (E,E)-2,4-hexadienal:
    • Toxicity: Limited data available, but studies suggest potential for skin irritation and respiratory tract discomfort upon exposure.
    • Flammability: Flammable liquid.
    • Reactivity: Can react with strong oxidizing agents and reducing agents.
Due to its unsaturated nature. Key reactions include:

  • Addition Reactions: The double bonds in 2,4-hexadienal can undergo addition reactions with nucleophiles, such as hydroxyl radicals and other electrophiles.
  • Isomerization: The compound can isomerize to form ketene-type compounds under certain conditions, which is reversible .
  • Atmospheric Reactions: In the atmosphere, 2,4-hexadienal reacts with hydroxyl radicals and nitrate radicals, contributing to its degradation . The rate coefficients for these reactions indicate that double bond addition is a significant pathway.

2,4-Hexadienal exhibits notable biological activity. It acts as a direct-acting alkylating agent, causing DNA strand breaks and glutathione depletion. Studies have shown that it induces mutations in bacterial strains and mouse lymphoma cells without metabolic activation . The compound has been linked to oxidative DNA damage due to its ability to deplete cellular antioxidants like glutathione .

Several methods exist for synthesizing 2,4-hexadienal:

  • Condensation of Acetaldehyde: A common industrial method involves the condensation of acetaldehyde under controlled conditions to yield technical-grade 2,4-hexadienal.
  • Auto-Oxidation: This method occurs naturally during the cooking of foods rich in polyunsaturated fatty acids, where the compound is formed as a byproduct of lipid oxidation .

2,4-Hexadienal has diverse applications across various industries:

  • Flavoring Agent: It is used as a flavoring ingredient in food products due to its aromatic properties.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals such as sorbic acid (a food preservative) and polymethine dyes .
  • Pharmaceuticals: It is utilized in the production of mitomycins and antihypercholesterolemic agents.
  • Corrosion Inhibitor: In oil field operations, 2,4-hexadienal acts as an inhibitor of corrosion for steel .

Research has focused on the interactions of 2,4-hexadienal with biological systems and environmental factors. Studies indicate that exposure to this compound can lead to significant oxidative stress within cells due to glutathione depletion. Its mutagenic properties have been confirmed through various assays involving bacterial strains and mammalian cells . Additionally, atmospheric studies demonstrate how it interacts with key oxidants like hydroxyl radicals and nitrate radicals, influencing its environmental fate.

When comparing 2,4-hexadienal with similar compounds such as hexanal, trans-2-hexenal, and trans-3-hexenal, several distinctions arise:

CompoundStructureKey Features
2,4-HexadienalC6H8OTwo double bonds; mutagenic properties
HexanalC6H12OSaturated aldehyde; less reactive
Trans-2-HexenalC6H10OOne double bond; flavoring agent
Trans-3-HexenalC6H10OOne double bond; used in fragrances

The uniqueness of 2,4-hexadienal lies in its dual unsaturation and significant biological activity as an alkylating agent. Its reactivity profile makes it distinct from saturated aldehydes like hexanal and other unsaturated aldehydes that do not exhibit similar mutagenic effects.

Physical Description

Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green

XLogP3

1.2

Boiling Point

174.0 °C
174 °C; 76 °C @ 30 mm Hg

Density

0.898 @ 20 °C
0.896-0.902 (20°)

LogP

log Kow = 1.37 /Estimated/

UNII

878K4I6N7T

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.

Vapor Pressure

4.8 mm Hg @ 25 °C /Estimated/

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

73506-81-7
80466-34-8
142-83-6

Associated Chemicals

2,4-Hexadienal, (2E,4Z)-; 53398-76-8

Wikipedia

(2E,4E)-2,4-hexadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2,4-Hexadienal, (2E,4E)-: ACTIVE

Dates

Modify: 2023-08-15

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